(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Description
The compound "(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid" features a piperazine backbone substituted with a tert-butyl group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1 (Figure 1). The stereochemistry at position 2 is specified as the R-configuration. Piperazine derivatives are widely employed in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to modulate pharmacokinetic properties. The Boc group enhances solubility during synthesis and stabilizes the compound against premature degradation.
This compound is structurally related to intermediates used in drug development, particularly for protease inhibitors or receptor antagonists, where stereochemical precision and substituent bulk influence target binding.
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
FUIROEIGZLLCSV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Selective protection of the piperazine nitrogen with the tert-butyl carbamate (Boc) group.
- Introduction of the tert-butyl group at the 4-position of the piperazine ring.
- Installation of the carboxylic acid functionality at the 2-position of the piperazine ring with defined stereochemistry (2R).
This sequence ensures the stereochemical integrity and functional group compatibility for further derivatization.
Detailed Synthetic Route from Patent Literature
According to patent EP2727913A1, the preparation involves the following key step:
- Treatment of a piperazine derivative with sec-butyllithium (1.4 M solution) under controlled low-temperature conditions to effect lithiation at the 2-position.
- Subsequent reaction with a suitable electrophile to install the carboxylic acid group.
- Protection of the nitrogen atom with the 2-methylpropan-2-yl oxycarbonyl (Boc) group to yield (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid.
This method leverages strong base lithiation for regioselective functionalization and Boc protection for nitrogen stabilization.
Alternative Synthesis via Carbamate Formation
Another approach involves the direct reaction of tert-butyl carbamate with appropriately substituted piperazine derivatives under controlled conditions to form the carbamate-protected piperazine carboxylic acid. This method is commonly employed in medicinal chemistry for generating protected piperazine intermediates.
Protection and Functional Group Manipulation
- The Boc group is introduced typically by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- The tert-butyl substituent at the 4-position can be introduced via alkylation or by using a pre-functionalized piperazine starting material.
- The carboxylic acid is introduced either by lithiation followed by carboxylation or by hydrolysis of an ester precursor.
Analytical Validation
Purity and structure are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR) to confirm stereochemistry and functional groups.
- Mass Spectrometry (MS) to verify molecular weight.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Summary Table of Preparation Methods
Research Findings on Preparation
- The lithiation-carboxylation approach allows precise stereochemical control, yielding the (2R)-enantiomer with high enantiomeric excess.
- Boc protection is crucial for downstream synthetic manipulations, enabling selective deprotection and functionalization.
- The tert-butyl group at the 4-position enhances the compound's chemical stability and lipophilicity, beneficial for pharmaceutical applications.
- Scale-up synthesis requires careful control of temperature and stoichiometry to minimize side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules, particularly in the development of thrombin inhibitors. These inhibitors are crucial in anticoagulant therapies, providing essential benefits in managing thrombotic disorders .
Development of Thiopeptides
In medicinal chemistry, (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is utilized in the preparation of thiopeptides. Thiopeptides have shown promise as antibiotics and anticancer agents due to their unique mechanisms of action against resistant bacterial strains and tumor cells .
Factor IXa Inhibitors
Recent studies have investigated this compound's role in developing factor IXa inhibitors, which are essential for anticoagulation therapy. These inhibitors can provide targeted treatment options for patients with hemophilia B and other clotting disorders .
Polymer Chemistry
The compound can be employed as a building block in polymer chemistry, particularly for creating functionalized polymers that exhibit specific properties such as biocompatibility and biodegradability. These materials are increasingly relevant in biomedical applications, including drug delivery systems and tissue engineering .
Coating Materials
Due to its chemical stability and potential for functionalization, this compound can be used to develop advanced coating materials that enhance surface properties such as hydrophobicity or antimicrobial activity .
Anticoagulant Development
A notable case study involved the synthesis of a novel class of thrombin inhibitors utilizing this compound as a key intermediate. This research demonstrated improved efficacy compared to traditional anticoagulants, highlighting the compound's potential in therapeutic applications .
Antibiotic Resistance
Research focusing on thiopeptides derived from this compound has shown promising results against antibiotic-resistant bacterial strains, emphasizing its importance in addressing current challenges in infectious disease management .
Mechanism of Action
The mechanism of action of (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The tert-butyl and Boc groups distinguish this compound from other piperazine derivatives. Key comparisons include:
Table 1: Substituent Comparison of Piperazine Derivatives
Key Observations:
- Boc vs. Fmoc Protection : The Boc group offers superior stability under basic conditions compared to the fluorenylmethyloxycarbonyl (Fmoc) group, which is acid-labile.
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity for nucleophilic coupling reactions, whereas the tert-butyl group is purely electron-donating.
Biological Activity
(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, also known as Boc-piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial activity. These compounds can inhibit the growth of various pathogens, including Gram-positive bacteria. The mechanism often involves the disruption of protein synthesis by targeting ribosomal functions, similar to oxazolidinones .
Enzyme Inhibition
Studies have shown that piperazine derivatives can act as inhibitors for specific enzymes. For instance, they may inhibit type III secretion systems in pathogenic bacteria, which are crucial for their virulence . This inhibition can be concentration-dependent, highlighting the potential for these compounds in therapeutic applications against bacterial infections.
Study on Antimicrobial Efficacy
A study conducted on various piperazine derivatives demonstrated that certain modifications to the piperazine ring enhanced their antimicrobial efficacy. The tested compound was found to exhibit a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships revealed that the presence of bulky tert-butyl groups significantly enhances the biological activity of piperazine derivatives. The steric hindrance provided by these groups appears to contribute to the compound's ability to interact effectively with biological targets .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | Staphylococcus aureus | 32 |
| Enzyme Inhibition | Disruption of type III secretion | Escherichia coli | 64 |
| Cytotoxicity Assessment | Non-cytotoxic at therapeutic levels | C. rodentium | N/A |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid?
- Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by functionalization at the 4-position. Key steps include:
Boc Protection : Reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to protect the amine .
Carboxylic Acid Introduction : Coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) or ester hydrolysis under acidic/basic conditions .
- Validation : Characterization via LC-MS and NMR ensures intermediate purity.
Q. How is the stereochemical configuration (2R) confirmed during synthesis?
- Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography resolves enantiomers. For example, single-crystal X-ray diffraction of intermediates can confirm the R-configuration at the chiral center .
Q. What analytical techniques are critical for structural elucidation?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon backbone. For instance, the Boc group’s tert-butyl protons resonate at ~1.4 ppm .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3300 cm⁻¹) .
- Mass Spectrometry : High-resolution LC-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Answer : Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELX for structure solution and WinGX for refinement. Key steps:
Data Collection : High-resolution synchrotron radiation improves data quality.
Refinement : Anisotropic displacement parameters and hydrogen bonding networks are analyzed to validate the 3D structure .
- Example : SCXRD of tert-butyl piperazine derivatives reveals chair conformations and hydrogen-bonding motifs critical for stability .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Answer : Discrepancies (e.g., unexpected diastereomer ratios) are resolved via:
Density Functional Theory (DFT) : Computational modeling predicts stable conformers, which are compared with experimental NMR/X-ray data .
Variable-Temperature NMR : Detects dynamic rotational barriers in flexible moieties (e.g., tert-butyl groups) .
Q. How is the compound’s biological activity evaluated in drug discovery?
- Answer :
- Target Binding : Molecular docking studies (e.g., AutoDock Vina) assess affinity for receptors like P2Y12, a antiplatelet target. Modifications to the piperazine core optimize steric and electronic complementarity .
- In Vivo Efficacy : Prodrug derivatives (e.g., phosphonate esters) enhance oral bioavailability. For example, ACT-281959, a prodrug of ACT-246475, showed efficacy in rat thrombosis models with reduced bleeding risk .
Q. What computational methods predict pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. The tert-butyl and Boc groups improve metabolic stability but may reduce solubility .
- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand binding kinetics .
Q. How are synthetic byproducts or impurities characterized?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
